
4-(3-methylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, also known as THF-MDPV, is a synthetic compound that belongs to the class of cathinones. Cathinones are a type of drug that is commonly found in the leaves of the khat plant, which is native to East Africa and the Arabian Peninsula. THF-MDPV is a relatively new compound that has gained significant attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Reactions
A study by Stájer et al. (2006) explored the retro Diels-Alder reaction method, showcasing the formation of pyrrolo[1,2-a]pyrimidinediones, which are chemically related to the compound . This method highlights a synthetic approach relevant to the production of similar compounds (Stájer, Szabó, Sohár, Csámpai, & Sillanpää, 2006).
Research by Rajesh et al. (2016) demonstrates the synthesis of furanyl- and pyrrolyl-3-carboxamides, a category that includes the compound . Their study presents a novel method combining heteropalladation and isocyanate insertion, offering insights into new ways of synthesizing similar compounds (Rajesh, Puri, Kant, & Reddy, 2016).
Materials Science and Polymer Chemistry
Yang, Hsiao, and Yang (1999) conducted a study on the synthesis of aromatic polyamides, a field relevant to the application of compounds like 4-(3-methylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide in materials science. Their research offers insights into the development of new materials with potential applications in various industries (Yang, Hsiao, & Yang, 1999).
Saxena et al. (2003) explored the synthesis of polyamides and poly(amide-imide)s, demonstrating the potential application of compounds similar to the one in the creation of high-performance polymers. This research is significant for its implications in the development of advanced materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Chemical Properties and Applications
A study by Gao et al. (2018) on the bromination of pyrrole-2-carboxamide substrates provides insights into the chemical reactivity and potential applications of the compound . Understanding these reactions is crucial for developing new chemical entities and materials (Gao, Bethel, Kakeshpour, Hubbell, Jackson, & Tepe, 2018).
The research by Ergun et al. (2014) on the synthesis of thio- and furan-fused heterocycles, including derivatives of pyrrole carboxamides, is pertinent to understanding the synthesis and applications of the compound . Such studies contribute to the advancement of synthetic methods and the development of new chemical entities (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Eigenschaften
IUPAC Name |
4-(3-methylbutanoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)6-14(18)11-7-13(16-8-11)15(19)17-9-12-4-3-5-20-12/h7-8,10,12,16H,3-6,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSARSTXGQWVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

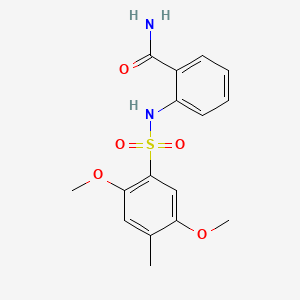
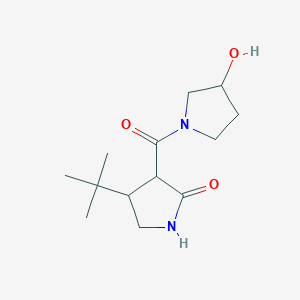
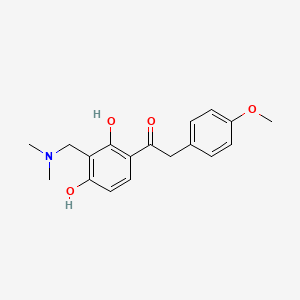
![N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2866265.png)
![2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2866268.png)
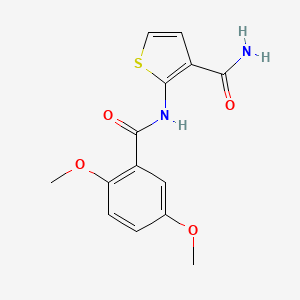
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2866270.png)
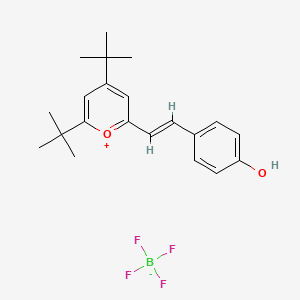
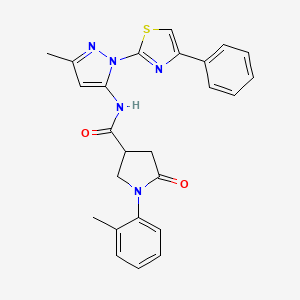
![N-[4-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B2866276.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2866278.png)
![N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2866279.png)
![1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2866281.png)